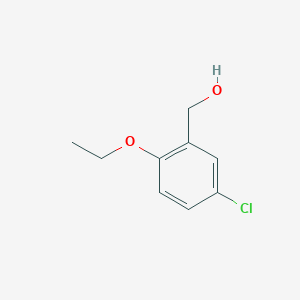

(5-Chloro-2-ethoxyphenyl)methanol

描述

Contextualizing Substituted Benzyl (B1604629) Alcohols in Chemical Research

The reactivity of the benzylic alcohol moiety allows for a variety of transformations, such as oxidation to aldehydes and carboxylic acids, conversion to benzylic halides, and etherification. For instance, the oxidation of benzyl alcohols is a fundamental process in organic synthesis for accessing valuable carbonyl compounds. Furthermore, the hydroxyl group can be transformed into a good leaving group, facilitating nucleophilic substitution reactions.

The Role of Halogenated Alkoxy-Substituted Benzyl Alcohols as Synthetic Intermediates

The presence of both halogen and alkoxy substituents on the benzyl alcohol scaffold, as seen in (5-Chloro-2-ethoxyphenyl)methanol, imparts a unique combination of reactivity and functionality. The alkoxy group, in this case, an ethoxy group at the ortho position, can influence the reactivity of the benzylic alcohol through electronic and steric effects. It can also serve as a handle for further synthetic modifications.

The halogen substituent, a chloro group at the meta position relative to the hydroxymethyl group, provides a site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The specific substitution pattern of this compound makes it a potentially valuable intermediate in the synthesis of polysubstituted aromatic compounds. A notable example of the importance of structurally similar building blocks is in the synthesis of C-aryl glucoside inhibitors of sodium-dependent glucose cotransporter 2 (SGLT2), a class of drugs used to treat type 2 diabetes. For instance, the synthesis of dapagliflozin (B1669812) involves a key intermediate, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, highlighting the pharmaceutical relevance of halogenated and alkoxy-substituted phenyl derivatives. google.comgoogle.com While not a direct precursor, this compound represents a valuable structural motif for the exploration of new chemical entities with potential therapeutic applications.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 23426-33-7 |

| Molecular Formula | C9H11ClO2 |

| Molecular Weight | 186.64 g/mol |

| IUPAC Name | This compound |

| Purity | Typically ≥95% |

This data is compiled from commercially available sources. bldpharm.comrsc.org

Structure

3D Structure

属性

IUPAC Name |

(5-chloro-2-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIIWALXZQECST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Ethoxyphenyl Methanol

Established Synthetic Routes

Traditional methods for synthesizing aryl methanols like (5-Chloro-2-ethoxyphenyl)methanol are reliable and well-understood. These primarily involve the chemical reduction of a corresponding carbonyl compound or the construction of the molecule using highly reactive organometallic reagents.

A primary and straightforward method for the synthesis of this compound is the reduction of its precursor aldehyde, 5-Chloro-2-ethoxybenzaldehyde (B1347633). uni.luavantorsciences.com This transformation involves the conversion of the aldehyde functional group (-CHO) into a primary alcohol (-CH₂OH).

The most common laboratory-scale reducing agents for this purpose are complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder reactivity and higher tolerance for various functional groups, allowing for selective reduction of the aldehyde in the presence of other substituents on the aromatic ring. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature or below. For instance, a related compound, (2-(2-chloroethoxy)-5-nitrophenyl)methanol, has been synthesized by reducing the corresponding aldehyde with sodium tetrahydroborate in tetrahydrofuran (B95107). chemicalbook.com Similarly, the reduction of aldehydes to alcohols using sodium borohydride in methanol is a standard procedure in organic synthesis. rsc.org

Table 1: Comparison of Common Reducing Agents for Aldehyde Reduction

| Reagent | Formula | Typical Solvents | Reactivity & Selectivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, selective for aldehydes and ketones |

| Lithium Aluminium Hydride | LiAlH₄ | Diethyl ether, THF (aprotic) | Very strong, reduces most carbonyls |

| Hydrogen Gas (Catalytic) | H₂ | Ethanol, Ethyl acetate | Requires a metal catalyst (e.g., Pd, Pt, Ni) |

Organometallic compounds, specifically Grignard and organolithium reagents, are powerful tools for forming new carbon-carbon bonds and are fundamental in the synthesis of substituted aryl methanols. bluffton.edutaylorandfrancis.com These reagents function as strong nucleophiles and bases. wikipedia.org

The synthesis using these reagents would typically start with an aryl halide precursor, such as 1-bromo-4-chloro-2-ethoxybenzene.

Grignard Reaction: The Grignard reagent is formed by reacting the aryl halide with magnesium metal in an anhydrous ether solvent like diethyl ether (Et₂O) or tetrahydrofuran (THF). cerritos.edud-nb.info This organomagnesium halide can then react with formaldehyde (B43269) (HCHO), a one-carbon electrophile, to yield the desired primary alcohol, this compound, after an acidic workup.

Organolithium Reaction: Similarly, an organolithium reagent can be prepared by reacting the aryl halide with lithium metal or, more commonly, through a lithium-halogen exchange with a commercially available organolithium compound like n-butyllithium. wikipedia.orgmasterorganicchemistry.com The resulting aryllithium species is highly reactive and will readily add to formaldehyde to produce the target alcohol.

These methods offer versatility but require strictly anhydrous conditions due to the high reactivity of the organometallic intermediates with water or other protic solvents. cerritos.edu

Table 2: Comparison of Grignard and Organolithium Reagents

| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |

|---|---|---|

| Preparation | Alkyl/Aryl halide + Mg metal | Alkyl/Aryl halide + Li metal or Lithium-Halogen Exchange |

| Solvents | Diethyl ether, THF | Hexane, Diethyl ether, THF |

| Reactivity | Strong nucleophiles and bases | Generally more reactive and stronger bases than Grignards |

| Side Reactions | Wurtz coupling | Metal-halogen exchange, competing side reactions |

Novel and Green Synthesis Approaches

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methodologies. These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to traditional methods.

Catalytic hydrogenation is a green alternative to the use of stoichiometric metal hydride reducing agents. This process involves the reaction of the precursor, 5-Chloro-2-ethoxybenzaldehyde, with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

Commonly used catalysts include noble metals like palladium (Pd), platinum (Pt), or rhodium (Rh) supported on activated carbon, as well as less expensive transition metals like Raney nickel (Raney Ni). orgsyn.org The reaction is typically performed in a solvent such as ethanol or ethyl acetate. A key advantage of this method is that the only byproduct is water (if any), and the catalyst can often be recovered and reused, making the process atom-economical and environmentally friendly. While specific studies on the hydrogenation of 5-chloro-2-ethoxybenzaldehyde are not prevalent, the hydrogenation of CO₂ to methanol over various catalysts is a well-researched area, indicating the broad applicability of this technology. nih.govnih.govrsc.org

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild conditions. For the synthesis of this compound, a reductase enzyme could be employed to reduce the precursor aldehyde. These reactions are typically run in aqueous media at or near ambient temperature and pressure, significantly reducing the energy demand and avoiding the use of harsh reagents and organic solvents.

A notable example in the literature demonstrates the asymmetric bioreduction of a structurally related ketone, (4-chlorophenyl)(phenyl)methanone, to the corresponding chiral alcohol using the biocatalyst Lactobacillus paracasei. researchgate.net This reaction achieved a high yield (97%) and excellent enantiomeric excess (>99%), highlighting the potential of biocatalysis to produce enantiopure aryl methanols, which is a significant advantage over many traditional chemical methods. researchgate.net

Table 3: Example of Biocatalytic Reduction of an Aromatic Ketone

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lactobacillus paracasei BD101 | (4-chlorophenyl)(phenyl)methanone | (S)-(4-chlorophenyl)(phenyl)methanol | 97% | >99% | researchgate.net |

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. youtube.com In this technique, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability.

The synthesis of this compound via organometallic routes (Grignard or organolithium) could be significantly enhanced by adapting it to a flow process. nih.gov The rapid heat dissipation in microreactors allows for the safe handling of highly exothermic reactions involving these reactive intermediates. Furthermore, flow chemistry can enable reactions that are difficult to control in batch, potentially reducing byproduct formation and simplifying purification. Reports have shown successful organolithium and Grignard reactions performed in flow reactors, underscoring the feasibility of this technology for the synthesis of complex molecules. taylorandfrancis.comnih.gov

Reactivity and Reaction Mechanisms of 5 Chloro 2 Ethoxyphenyl Methanol

Fundamental Reaction Pathways

The reactivity of (5-Chloro-2-ethoxyphenyl)methanol is primarily centered around the transformations of its benzylic alcohol group. The presence of the ethoxy group at the ortho position and the chloro group at the meta position relative to the hydroxymethyl group significantly modulates the electron density and steric environment of the reaction center.

Oxidation Reactions

The oxidation of benzyl (B1604629) alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. For this compound, oxidation would yield (5-Chloro-2-ethoxyphenyl)formaldehyde or 5-Chloro-2-ethoxybenzoic acid, respectively. The reaction's outcome is largely dependent on the choice of oxidizing agent and the reaction conditions.

Common oxidizing agents for this transformation include:

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are known for the selective oxidation of primary alcohols to aldehydes.

Manganese-based reagents: Potassium permanganate (B83412) (KMnO4) is a strong oxidizing agent that can oxidize primary alcohols to carboxylic acids. Manganese dioxide (MnO2) is a milder reagent used for the selective oxidation of benzylic and allylic alcohols.

Activated DMSO: Swern oxidation and its variations utilize dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (e.g., oxalyl chloride) to achieve mild oxidation to the aldehyde.

Catalytic aerobic oxidation: The use of a catalyst, often a transition metal complex, with molecular oxygen or air as the oxidant presents a greener alternative.

The general trend in the oxidation of substituted benzyl alcohols indicates that electron-donating groups enhance the reaction rate, while electron-withdrawing groups retard it.

Table 1: Expected Relative Reactivity in Oxidation of Substituted Benzyl Alcohols

| Substituent | Electronic Effect | Expected Impact on Oxidation Rate |

| -OCH2CH3 (Ethoxy) | Electron-donating | Accelerates |

| -Cl (Chloro) | Electron-withdrawing | Retards |

| -NO2 (Nitro) | Strongly electron-withdrawing | Strongly retards |

| -CH3 (Methyl) | Electron-donating | Accelerates |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification involves the replacement of the hydroxyl hydrogen with an alkyl or aryl group. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, acid-catalyzed dehydration with another alcohol can form symmetrical or unsymmetrical ethers. The reactivity in acid-catalyzed etherification is influenced by the stability of the intermediate benzylic carbocation. The electron-donating ethoxy group would stabilize such an intermediate, while the electron-withdrawing chloro group would destabilize it.

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. The Fischer esterification, which involves heating the alcohol and a carboxylic acid with an acid catalyst, is a common method. The reaction rate is sensitive to steric hindrance around the hydroxyl group. For this compound, the ortho-ethoxy group might impart some steric hindrance, potentially slowing down the reaction rate compared to an unsubstituted benzyl alcohol.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by converting it into a sulfonate ester (e.g., tosylate, mesylate).

Under strongly acidic conditions with hydrogen halides (HX), the hydroxyl group is protonated to form an oxonium ion, which can then depart as a water molecule. The resulting benzylic carbocation is then attacked by the halide ion. The stability of this carbocation is key to the reaction's feasibility. The electron-donating ethoxy group stabilizes the carbocation, while the electron-withdrawing chloro group destabilizes it. Given the substitution pattern, the reaction would likely proceed via an SN1-like mechanism.

Alternatively, the alcohol can be converted to a tosylate or mesylate by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction.

Advanced Mechanistic Investigations

Kinetic Studies of Key Transformations

Kinetic studies are crucial for elucidating reaction mechanisms by determining the rate law, activation parameters (enthalpy and entropy of activation), and the influence of substituents on the reaction rate (Hammett analysis).

For the oxidation of substituted benzyl alcohols, kinetic studies have generally shown that the reaction is first order with respect to both the alcohol and the oxidant. A significant primary kinetic isotope effect (kH/kD > 1) is often observed when the benzylic hydrogen is replaced with deuterium, indicating that the C-H bond cleavage is part of the rate-determining step.

A Hammett plot, which correlates the logarithm of the rate constants with the Hammett substituent constants (σ), can provide valuable information about the electronic demands of the transition state. For the oxidation of benzyl alcohols, a negative rho (ρ) value is typically observed, signifying that electron-donating groups accelerate the reaction by stabilizing a positive charge that develops on the benzylic carbon in the transition state. For this compound, the combined electronic effects of the chloro and ethoxy groups would determine its position on such a plot.

Table 2: Representative Kinetic Data for the Oxidation of Substituted Benzyl Alcohols (Illustrative)

| Substituted Benzyl Alcohol | Oxidant | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | ρ value |

| 4-Methoxybenzyl alcohol | Chromic Acid | 5.2 x 10⁻² | -1.16 |

| Benzyl alcohol | Chromic Acid | 1.0 x 10⁻² | -1.16 |

| 4-Chlorobenzyl alcohol | Chromic Acid | 3.1 x 10⁻³ | -1.16 |

| 4-Nitrobenzyl alcohol | Chromic Acid | 5.0 x 10⁻⁴ | -1.16 |

Note: The data in this table is illustrative and represents typical trends observed in the oxidation of substituted benzyl alcohols. Specific values for this compound are not available.

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at a molecular level. Such studies can provide detailed information about the geometries of reactants, transition states, and products, as well as the corresponding energies along the reaction coordinate.

For a molecule like this compound, computational studies could:

Model the transition state structures for oxidation, etherification, and esterification reactions, providing insights into the geometry and electronic structure at the point of highest energy.

Calculate the activation barriers for different potential pathways, helping to predict the most likely mechanism. For instance, in nucleophilic substitution, calculations could help determine whether an SN1 or SN2 pathway is more favorable.

Analyze the electronic effects of the chloro and ethoxy substituents on the stability of intermediates and transition states. This can be done through techniques like Natural Bond Orbital (NBO) analysis to understand charge distribution.

Predict spectroscopic properties (e.g., NMR, IR spectra) of intermediates and products, which can aid in their experimental identification.

While specific computational studies on this compound are lacking, studies on similar systems have shown that the choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental observations.

Lack of Publicly Available Research Prevents In-Depth Analysis of this compound's Stereochemical Reactivity

A thorough investigation of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the stereochemical aspects of the reactivity of this compound. Despite extensive searches for stereoselective reactions, the influence of chiral catalysts, and the formation of stereoisomers involving this specific compound, no detailed research findings or quantifiable data on its stereochemical behavior could be located.

This compound is a benzylic alcohol, a class of compounds where the hydroxyl group is attached to a carbon atom that is itself bonded to a benzene (B151609) ring. The carbon atom bearing the hydroxyl group is a potential stereocenter if the two remaining substituents on it are different. In the case of this compound, this benzylic carbon is primary, bonded to two hydrogen atoms, and therefore not a stereocenter in its ground state.

However, reactions involving this alcohol could potentially create a new stereocenter. For instance, oxidation to a ketone followed by asymmetric reduction, or substitution reactions at the benzylic position could lead to chiral products. The stereochemical outcome of such reactions—whether they produce a racemic mixture or show a preference for one stereoisomer over another (enantioselectivity or diastereoselectivity)—would be of significant interest in synthetic organic chemistry.

The stereochemical course of these reactions is typically dictated by various factors, including the use of chiral catalysts or reagents, the nature of the reactants, and the reaction conditions. Chiral catalysts can create a chiral environment around the reacting molecule, favoring the formation of one stereoisomer. Similarly, the inherent stereochemistry of other reactants can influence the stereochemical outcome in what is known as substrate-controlled stereoselection.

Unfortunately, no studies detailing such transformations for this compound have been found in the public domain. Consequently, it is not possible to provide a detailed discussion or present data tables on the stereochemical aspects of its reactivity as outlined. The absence of this information in the scientific literature prevents a meaningful analysis of its behavior in stereoselective synthesis.

Further research into the reactivity of this compound would be necessary to elucidate the stereochemical pathways of its reactions and to explore its potential as a precursor in the synthesis of chiral molecules.

Applications of 5 Chloro 2 Ethoxyphenyl Methanol As a Versatile Organic Building Block

Precursor in Complex Molecule Synthesis

The structural features of (5-Chloro-2-ethoxyphenyl)methanol make it an ideal starting material for the synthesis of more intricate molecules. The presence of the hydroxyl and chloro functionalities allows for sequential or orthogonal reactions, enabling chemists to build molecular complexity in a controlled manner.

Integration into Heterocyclic Ring Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of efficient synthetic routes to these structures is of paramount importance. While direct examples of the integration of this compound into heterocyclic rings are not extensively documented in the provided search results, the functionalities present in the molecule are highly amenable to such transformations. For instance, the hydroxyl group can be oxidized to an aldehyde, which can then participate in condensation reactions with various dinucleophiles to form a wide array of heterocyclic systems. Similarly, the chloro group can serve as a handle for intramolecular cyclization reactions to form fused ring systems. The synthesis of five-membered nitrogen-containing heterocycles like pyrroles, which are present in top-selling drugs, often involves cycloaddition reactions or palladium-catalyzed couplings, methodologies where derivatives of this compound could potentially be employed. nih.gov The formation of various heterocyclic compounds can be achieved through reactions involving functional groups similar to those in the target molecule, such as the synthesis of pyranopyrans from dehydroacetic acid derivatives. clockss.org

Construction of Polyaromatic Frameworks

The development of new polyaromatic frameworks is crucial for advancements in materials science, particularly in the field of organic electronics. The chloro group on the aromatic ring of this compound makes it a suitable substrate for various cross-coupling reactions, which are powerful tools for the construction of C-C bonds and the assembly of polyaromatic systems.

Role in Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by transition metals, have revolutionized organic synthesis. tezu.ernet.in this compound and its derivatives are valuable partners in these reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for bond formation in organic chemistry. tezu.ernet.insigmaaldrich.com The chloro-substituted aromatic ring of this compound makes it an excellent candidate for such reactions. These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the palladium(0) catalyst. nih.gov A variety of palladium catalysts and ligands can be employed to achieve high efficiency and functional group tolerance. acs.orgorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Aryl Halide + Organoboron Reagent | Pd(OAc)₂, SPhos | Biaryls |

| Hiyama | Aryl Halide + Organosilane | PdCl₂(PPh₃)₂, TBAF | Biaryls |

| Sonogashira | Aryl Halide + Terminal Alkyne | [Pd(en)(NO₃)₂], BrettPhos | Aryl Alkynes |

This table provides a general overview of common palladium-catalyzed cross-coupling reactions where a chloro-substituted aromatic compound like this compound could be utilized as the aryl halide partner.

Hiyama Cross-Coupling utilizing this compound derivatives

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.org A key advantage of organosilanes is their stability, low toxicity, and ease of preparation. nih.gov Derivatives of this compound, where the hydroxymethyl group is protected or modified, can be effectively coupled with various organosilanes. The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which facilitates the formation of a hypervalent silicon species, promoting transmetalation to the palladium center. organic-chemistry.orgdntb.gov.ua This methodology has been successfully applied to the synthesis of functionalized biaryls and heterobiaryls. nih.gov Recent advancements have even led to fluoride-free Hiyama coupling protocols. organic-chemistry.org

Grignard Reactions and Derivatives Formation

The hydroxymethyl group of this compound can be readily oxidized to the corresponding aldehyde. This aldehyde can then serve as an electrophile in Grignard reactions. mnstate.edu Grignard reagents, which are strong nucleophiles, add to the carbonyl carbon of the aldehyde to form a secondary alcohol after an acidic workup. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This reaction provides a powerful method for introducing a wide range of alkyl, aryl, or vinyl groups at the benzylic position, further diversifying the molecular scaffolds accessible from this compound. It is important to note that Grignard reagents are also strong bases and will react with acidic protons, so protection of the phenolic hydroxyl group, if present, would be necessary. mnstate.eduyoutube.com

Derivatives and Analogs of 5 Chloro 2 Ethoxyphenyl Methanol: Synthesis and Academic Relevance

Synthesis of Structurally Modified Analogs

The synthesis of analogs of (5-chloro-2-ethoxyphenyl)methanol can be systematically approached by modifying its three key functional components: the ethoxy moiety, the chloro-substituent, and the methanol (B129727) group.

Modification at the Ethoxy Moiety

Alteration of the ethoxy group in this compound is a key strategy to modulate the lipophilicity and steric bulk of the molecule. This is typically achieved through a two-step process involving O-dealkylation followed by re-etherification with a different alkyl or aryl group.

O-Dealkylation: The cleavage of the ethyl group from the phenolic oxygen can be accomplished using various reagents. Strong protic acids or Lewis acids are commonly employed for this purpose. acsgcipr.org For instance, treatment with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) is a standard method for cleaving aryl ethyl ethers.

Re-etherification: The resulting 4-chloro-2-(hydroxymethyl)phenol can then be subjected to Williamson ether synthesis. This involves deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an appropriate alkyl or benzyl (B1604629) halide (R-X). This allows for the introduction of a wide variety of new alkoxy groups (O-R). Organohalides have also been found to be effective catalysts for dehydrative O-alkylation reactions between alcohols, offering a green and scalable method for etherification. rsc.org

A summary of potential modifications at the ethoxy moiety is presented in Table 1.

Table 1: Examples of Analogs with Modified Ethoxy Moiety

| Starting Material | Reagents | Product | Modified Moiety |

|---|---|---|---|

| This compound | 1. BBr₃2. NaH, R-X | (5-Chloro-2-alkoxyphenyl)methanol | Alkoxy group |

Alteration of the Chloro-Substitution Pattern

Modifying the position or nature of the halogen substituent on the aromatic ring can significantly impact the electronic properties and biological activity of the resulting analogs.

Regioselective Halogenation: The introduction of a different halogen or altering the position of the existing chloro-substituent on the 2-ethoxyphenol (B1204887) core can be achieved through electrophilic aromatic substitution. For instance, bromination of o-alkoxycresol derivatives has been reported to proceed with good regioselectivity, which can be a guiding principle for the halogenation of similar substrates. google.com The directing effects of the hydroxyl and ethoxy groups on the aromatic ring will influence the position of the incoming electrophile.

Dehalogenation: Removal of the chloro-substituent can be accomplished through catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This would yield (2-ethoxyphenyl)methanol.

Introduction of Other Halogens: The synthesis of analogs with other halogens, such as bromine or iodine, can be achieved by starting from the corresponding halogenated phenol (B47542) precursors and following the same synthetic route used for this compound.

Table 2: Examples of Analogs with Altered Chloro-Substitution

| Starting Material | Reagents | Product | Modification |

|---|---|---|---|

| 2-Ethoxyphenol | Electrophilic Halogenating Agent (e.g., NBS, NCS) | (X-Chloro-2-ethoxyphenyl)methanol | Altered chloro position |

| This compound | H₂, Pd/C | (2-Ethoxyphenyl)methanol | Dehalogenation |

Functionalization of the Methanol Group

The primary alcohol functionality of this compound is a prime site for a variety of chemical transformations, leading to a diverse range of derivatives.

Oxidation to Aldehyde: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, (5-chloro-2-ethoxy)benzaldehyde, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). researchgate.net This aldehyde is a valuable intermediate for the synthesis of more complex molecules, including heterocycles.

Esterification: The alcohol can be readily converted to esters through reaction with acyl chlorides or carboxylic acids under appropriate conditions. For example, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding ester. Fischer esterification with a carboxylic acid catalyzed by a strong acid can also be employed. acs.org

Conversion to Halide: The hydroxyl group can be substituted by a halogen to form a benzylic halide. This can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. organic-chemistry.org These halides are reactive intermediates for various nucleophilic substitution reactions. A patent describes the preparation of alkoxy-benzylhalides through hydrochlorination of the corresponding alcohols under anhydrous conditions. google.com

Etherification: The benzylic alcohol can also be converted into an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or by using a Lewis acid catalyst like B(C₆F₅)₃ for direct nucleophilic substitution. rsc.org

Table 3: Examples of Functionalization of the Methanol Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | PCC, MnO₂ | Aldehyde (-CHO) |

| Esterification | Acyl chloride, Base | Ester (-O-CO-R) |

| Halogenation | SOCl₂, PBr₃ | Halide (-Cl, -Br) |

Exploration of Derivatives in Target-Oriented Synthesis

Derivatives of this compound serve as valuable building blocks in the synthesis of more complex molecular architectures, including novel scaffolds and ligands for biological targets.

Preparation of Novel Scaffolds

The functional groups present in this compound and its derivatives can be strategically utilized to construct a variety of heterocyclic and polycyclic scaffolds.

Benzofurans: Substituted benzofurans are important heterocyclic motifs found in many natural products and pharmaceuticals. thieme-connect.com The synthesis of benzofurans can be achieved from derivatives of this compound. For instance, the corresponding aldehyde, (5-chloro-2-ethoxy)benzaldehyde, can undergo condensation reactions with various reagents to form the benzofuran (B130515) ring system. acs.orgnih.gov Alternatively, ortho-hydroxybenzyl alcohol derivatives can be used in cascade reactions to produce benzofurans. researchgate.net Palladium-catalyzed intramolecular C-O bond formation is a common strategy in benzofuran synthesis. organic-chemistry.org

Chromenes: Chromenes and their derivatives are another class of heterocyclic compounds with diverse biological activities. The synthesis of chromenes can be initiated from ortho-bromobenzylic alcohols through palladium-catalyzed domino reactions. acs.org Substituted salicylaldehydes, which can be derived from this compound, are also key starting materials for the synthesis of 2H-chromenes. organic-chemistry.orgrsc.orgmsu.edu

Phthalides: Phthalides, or isobenzofuranones, are lactones that can be synthesized from derivatives of this compound. For example, palladium-catalyzed reactions of o-bromobenzyl alcohols can lead to the formation of phthalides. organic-chemistry.org Furthermore, copper-catalyzed enantioselective cyclization of 2-vinylbenzyl alcohols provides a route to chiral phthalans. nih.govdatapdf.com

Derivatization for Ligand Synthesis

The structural features of this compound make it an attractive starting point for the synthesis of ligands for various biological targets, including enzymes and G protein-coupled receptors (GPCRs).

Enzyme Inhibitors: The scaffold can be elaborated to design inhibitors for specific enzymes. For example, theophylline-based hybrids containing substituted phenyl moieties have been synthesized and evaluated as acetylcholinesterase inhibitors. rsc.org The diverse functionalization possibilities of the this compound core allow for the systematic exploration of structure-activity relationships to optimize binding to an enzyme's active site.

GPCR Ligands: Substituted alkylindoles and benzylpiperazine derivatives have been developed as ligands for G protein-coupled receptors. nih.govnih.gov The this compound framework can be incorporated into such structures to modulate their affinity and selectivity for specific GPCRs. For instance, the alkoxybenzyl group can serve as a key hydrophobic or hydrogen-bonding element within the ligand structure. Resins based on p-alkoxybenzyl alcohol have also been utilized in the solid-phase synthesis of peptide fragments, which can be designed as ligands for various receptors. nih.gov

Biaryl Ligands: Biaryl structures are privileged motifs in many biologically active molecules and chiral ligands. Suzuki-Miyaura cross-coupling reactions are a powerful tool for the synthesis of biaryls. nih.govorganic-chemistry.org Derivatives of this compound, particularly the corresponding boronic acids or halides, can be used as coupling partners in these reactions to generate novel biaryl compounds. acs.orgnih.gov These biaryl ligands can be designed to target a wide range of biological macromolecules.

Advanced Spectroscopic and Computational Characterization of 5 Chloro 2 Ethoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (5-Chloro-2-ethoxyphenyl)methanol. Both ¹H and ¹³C NMR provide critical data for identifying the arrangement of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the protons reveal their chemical environment. For instance, the protons of the ethoxy group typically appear as a triplet and a quartet, while the aromatic protons exhibit complex splitting patterns due to their coupling with each other. The methylene (B1212753) protons of the methanol (B129727) group and the hydroxyl proton also have characteristic chemical shifts. The exact positions of these signals can be influenced by the deuterated solvent used for the analysis. illinois.edusigmaaldrich.comcarlroth.comwashington.edu

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, indicating the points of substitution by the chloro, ethoxy, and methanol groups. thno.orgnih.gov Two-dimensional NMR techniques, such as gHSQC and gHMBC, can be employed to correlate the proton and carbon signals, confirming the structural assignments. illinois.edunih.gov

Below is a table summarizing typical NMR data for related compounds, which helps in the interpretation of the spectra of this compound.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | Ar-H | 6.8 - 7.5 | m |

| ¹H | -CH₂OH | ~4.6 | s |

| ¹H | -OCH₂CH₃ | ~4.1 | q |

| ¹H | -OCH₂CH₃ | ~1.4 | t |

| ¹³C | Ar-C (substituted) | 110 - 160 | s |

| ¹³C | Ar-C (unsubstituted) | 115 - 130 | d |

| ¹³C | -CH₂OH | ~60 | t |

| ¹³C | -OCH₂CH₃ | ~64 | t |

| ¹³C | -OCH₂CH₃ | ~15 | q |

Data is generalized and can vary based on solvent and specific derivative.

Mass Spectrometry (MS) in Reaction Monitoring and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It is also invaluable for monitoring the progress of reactions involving this compound. When a molecule is introduced into the mass spectrometer, it is ionized, often losing an electron to form a molecular ion (M+). youtube.com

The molecular ion peak in the mass spectrum of this compound will correspond to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M+ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M+ peak. youtube.com

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The presence of the ethoxy and chloro substituents will also influence the fragmentation pattern, leading to characteristic fragment ions that can be used to confirm the structure of the molecule. youtube.commiamioh.edu

Table of Expected Mass Fragments:

| Fragment | m/z (for ³⁵Cl) | Description |

| [M]+ | 186 | Molecular ion |

| [M+2]+ | 188 | Molecular ion with ³⁷Cl |

| [M-H]+ | 185 | Loss of a hydrogen atom |

| [M-OH]+ | 169 | Loss of a hydroxyl radical |

| [M-CH₂OH]+ | 155 | Loss of the hydroxymethyl group |

| [M-C₂H₅O]+ | 141 | Loss of the ethoxy group |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Key absorption bands expected in the IR spectrum of this compound include:

A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the ethoxy and methylene groups, usually appearing between 2850 and 3100 cm⁻¹.

Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.

C-O stretching vibrations for the ether and alcohol groups, found in the 1000-1300 cm⁻¹ range.

A C-Cl stretching band, which is typically observed in the fingerprint region below 800 cm⁻¹. nih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While strong in the IR spectrum, the O-H stretch is often weak in the Raman spectrum. Conversely, the aromatic ring vibrations and the C-Cl stretch may show strong signals in the Raman spectrum.

Table of Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretch | 3200-3600 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-3000 |

| C=C (aromatic) | Stretch | 1400-1600 |

| C-O (ether/alcohol) | Stretch | 1000-1300 |

| C-Cl | Stretch | < 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystal lattice. researchgate.netnih.gov

The crystal structure would show the planarity of the benzene (B151609) ring and the orientation of the chloro, ethoxy, and hydroxymethyl substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be elucidated, providing insight into the crystal packing. researchgate.netmdpi.com These interactions can significantly influence the physical properties of the compound, such as its melting point and solubility.

Theoretical Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. youtube.comarxiv.org For this compound, DFT calculations can provide valuable insights that complement experimental data.

By solving the Kohn-Sham equations, DFT can be used to calculate the molecule's optimized geometry, vibrational frequencies, and NMR chemical shifts. These calculated values can then be compared with experimental results from X-ray crystallography, IR/Raman spectroscopy, and NMR spectroscopy to validate the computational model.

Furthermore, DFT calculations can provide information about the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and electronic transitions.

This compound has several rotatable bonds, including the C-O bonds of the ethoxy group and the C-C bond connecting the hydroxymethyl group to the aromatic ring. This allows the molecule to adopt various conformations.

Conformational analysis, often performed using molecular mechanics or DFT methods, can be used to identify the most stable conformations of the molecule. youtube.com By systematically rotating the flexible bonds and calculating the potential energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers.

Energy minimization calculations are used to find the lowest energy conformation of the molecule. Starting from an initial guess of the structure, the calculation iteratively adjusts the atomic coordinates to minimize the total energy, resulting in an optimized geometry. This information is crucial for understanding the molecule's preferred shape and how it might interact with other molecules.

Prediction of Spectroscopic Parameters

In modern chemical research, computational chemistry has become an indispensable tool for predicting the spectroscopic properties of molecules, offering valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to calculate various spectroscopic parameters with a high degree of accuracy. ehu.esresearchgate.net These computational methods allow for the prediction of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic transitions (UV-Vis spectra) before a compound is even synthesized. This predictive capability is crucial for structural elucidation, understanding molecular interactions, and interpreting experimental spectra.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govresearchgate.net For instance, the B3LYP functional is commonly used for its balance of accuracy and computational cost in predicting geometries and vibrational frequencies. For NMR chemical shifts, various functionals from the generalized gradient approximation (GGA), meta-GGA, and hybrid families are used, with the choice often being a compromise between accuracy and the computational resources required. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

Computational models can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are typically performed using the GIAO method with a suitable DFT functional and basis set. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). While no specific published study on the predicted NMR spectra of this compound is available, the expected chemical shifts can be estimated based on the known effects of the substituent groups.

Below is a table representing the type of data that would be generated from such a computational study. The values are illustrative and based on typical shifts for similar aromatic compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR

| Atom Number (Illustrative) | Predicted Chemical Shift (ppm) |

|---|---|

| H (aromatic) | 6.8 - 7.3 |

| H (CH₂) | 4.6 |

| H (CH₂O) | 4.1 |

| H (CH₃) | 1.4 |

| H (OH) | 2.5 |

¹³C NMR

| Atom Number (Illustrative) | Predicted Chemical Shift (ppm) |

|---|---|

| C (aromatic, C-O) | 155 |

| C (aromatic, C-Cl) | 128 |

| C (aromatic) | 115 - 130 |

| C (CH₂) | 65 |

| C (CH₂O) | 64 |

| C (CH₃) | 15 |

Predicted Infrared (IR) and Raman Frequencies

The vibrational frequencies of this compound can be predicted using DFT calculations. These calculations provide the wavenumbers and intensities of the fundamental vibrational modes. The predicted spectra for IR and Raman spectroscopy are complementary, as some vibrational modes may be more active in one than the other. doi.org For instance, the O-H stretching vibration is typically a strong and broad band in the IR spectrum.

The following table illustrates the kind of detailed vibrational analysis that computational methods can provide. The assignments are based on the expected vibrational modes for the functional groups present in the molecule.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3600 - 3400 | 3600 - 3400 |

| C-H Stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H Stretch (aliphatic) | 2980 - 2850 | 2980 - 2850 |

| C=C Stretch (aromatic) | 1600 - 1450 | 1600 - 1450 |

| C-O Stretch (ether) | 1260 - 1200 | Weak |

| C-O Stretch (alcohol) | 1050 - 1000 | Weak |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Predicted UV-Vis Absorption Maxima

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. ehu.es These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a molecule like this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* transitions within the benzene ring. The presence of the chloro, ethoxy, and hydroxymethyl substituents will influence the energy of these transitions and thus the position of the absorption maxima.

A representative TD-DFT study would produce data similar to that shown in the table below. The predicted λmax values are typically in the ultraviolet region.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | ~280 | > 0.1 |

| π → π* | ~230 | > 0.2 |

Future Research Directions and Unexplored Potential of 5 Chloro 2 Ethoxyphenyl Methanol

Catalytic Applications and Ligand Development

The structure of (5-Chloro-2-ethoxyphenyl)methanol makes it an intriguing candidate for development in catalysis, both as a precursor to catalytic species and as a ligand for metal-catalyzed reactions. The presence of the chloro and ethoxy substituents on the phenyl ring allows for fine-tuning of the electronic properties of potential catalysts, which is a key aspect of catalyst design.

Future research could focus on the oxidation of the methanol (B129727) group to an aldehyde, which can then be used in a variety of catalytic cycles. For instance, the selective oxidation of substituted benzyl (B1604629) alcohols to their corresponding aldehydes is a crucial transformation in industrial chemistry. nih.gov Nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been shown to be effective catalysts for the selective oxidation of benzyl alcohol and its derivatives. nih.gov This suggests a potential application for this compound in similar catalytic systems.

Moreover, the aromatic ring and the hydroxyl group provide potential coordination sites for metal centers, making it a candidate for ligand development. The electronic effects of the chloro and ethoxy groups could influence the stability and reactivity of the resulting metal complexes. Research in this area could involve the synthesis of novel ligands derived from this compound and their application in cross-coupling reactions, hydrogenations, or other important industrial processes. The use of cobalt-nanoparticles supported on N-doped carbon has shown promise in the α-alkylation of nitriles with benzylic alcohols, a process that could be explored with this specific compound. rsc.org

| Potential Catalytic Role | Relevant Research Area | Key Features to Exploit |

| Catalyst Precursor | Selective oxidation | Hydroxymethyl group for conversion to aldehyde |

| Ligand Development | Metal-catalyzed cross-coupling | Chloro and ethoxy groups for electronic tuning |

| Substrate in Catalysis | C-H functionalization | Benzylic C-H bond activation |

Integration into Flow Synthesis and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. vapourtec.comyoutube.com this compound is well-suited for integration into such systems. Its properties as a liquid or a low-melting solid at room temperature would facilitate its handling and pumping in flow reactors.

Future investigations could aim to develop continuous flow processes for the synthesis and derivatization of this compound. For example, flow chemistry could be employed for its production, potentially offering higher yields and purity compared to batch methods. Furthermore, subsequent transformations, such as esterifications, etherifications, or oxidations, could be performed in-line, creating a streamlined, multi-step synthesis. uc.pt The automation of these processes would enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives for biological or materials science applications. vapourtec.com

| Flow Chemistry Advantage | Potential Application for this compound | Reference Reaction Type |

| Enhanced Safety | Handling of reactive intermediates in derivatization | Grignard reactions, nitrations |

| Improved Scalability | Large-scale production of the compound or its derivatives | Esterification, oxidation |

| Process Automation | High-throughput screening of reaction conditions | Synthesis of compound libraries |

Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer green and powerful alternatives to traditional chemical methods for inducing molecular transformations. sciencedaily.comacs.org The aromatic and benzylic moieties of this compound are prime targets for such reactions.

Photochemical transformations could exploit the chloro-aromatic system. For instance, photosensitized reactions could lead to dehalogenation or the formation of novel C-C bonds. The photolysis of benzyl chlorides in alcohols has been studied, providing a basis for exploring the reactivity of the chlorinated ring in this compound under UV irradiation. acs.orgacs.org The generation of alkoxy radicals from alcohols using photoredox catalysis is a rapidly developing field that could be applied to this compound for C-H functionalization or other transformations. acs.orgnih.gov

Electrochemical synthesis presents another promising avenue. The electrochemical oxidation of substituted benzyl alcohols to aldehydes is a well-established process. abechem.comresearchgate.net This method could be optimized for this compound, potentially offering a high-yield, selective, and environmentally friendly route to the corresponding aldehyde. Furthermore, electrochemical methods can be used for C-H functionalization, offering a direct way to modify the benzylic position. nih.govacs.org

| Transformation Type | Potential Reaction | Key Advantage |

| Photochemical | Dehalogenation, C-C bond formation | Mild reaction conditions, unique reactivity |

| Electrochemical | Selective oxidation to aldehyde | High selectivity, avoids harsh chemical oxidants |

| Electrochemical | C-H acyloxylation | Direct functionalization of the benzylic position |

Exploration in Materials Science Precursors

Substituted benzyl alcohols are valuable precursors for a wide range of materials, including polymers and inorganic nanoparticles. union.edunih.gov The specific functionalities of this compound make it a candidate for the synthesis of novel materials with tailored properties.

The hydroxyl group can act as an initiator for polymerization reactions, leading to the formation of polyesters or polyethers with the chloro-ethoxy-phenyl moiety as a repeating unit. These substituents would be expected to influence the polymer's properties, such as its thermal stability, solubility, and refractive index. The polymerization of benzyl alcohol itself has been studied and provides a foundation for exploring similar reactions with its derivatives. u-szeged.hu

In the realm of inorganic materials, benzyl alcohol has been used as a solvent and reagent in the nonaqueous synthesis of crystalline metal oxide nanoparticles. rsc.orgacs.org The presence of the chloro and ethoxy groups in this compound could modulate the reaction environment, potentially influencing the size, shape, and surface chemistry of the resulting nanoparticles. This could lead to the development of new materials for applications in catalysis, electronics, or optics.

Sustainable Chemical Synthesis Initiatives

The principles of green chemistry are increasingly guiding the development of new chemical processes. This compound can be a focal point for several sustainable synthesis initiatives.

Future research could focus on developing biocatalytic routes for its synthesis or modification. The microbial degradation of halogenated aromatics is an area of active research, and enzymes from these pathways could potentially be harnessed for synthetic purposes. nih.govnih.gov For example, engineered enzymes could be used for the selective hydroxylation or dehalogenation of related starting materials.

Furthermore, the development of synthetic routes that utilize greener solvents, reduce waste, and operate at lower energy consumption are key goals of sustainable chemistry. rsc.orgucl.ac.uk Exploring the use of this compound in aqueous reaction media or its synthesis using catalytic methods that avoid stoichiometric reagents would be valuable contributions to this field. The use of carbocatalysts like graphene oxide for halogenation reactions represents a metal-free and environmentally benign approach that could be relevant. rsc.org

常见问题

Q. What are the standard synthetic routes for (5-Chloro-2-ethoxyphenyl)methanol?

- Methodological Answer : Two primary approaches are: (i) Reduction of 5-chloro-2-ethoxybenzaldehyde : Use NaBH₄ in anhydrous THF or LiAlH₄ in dry diethyl ether under nitrogen. Typical yields range from 70–85%, requiring purification via column chromatography (silica gel, hexane:EtOAc 3:1) . (ii) Nucleophilic substitution : React 2-ethoxy-5-chlorobenzyl chloride with aqueous NaOH (1M, 60°C, 4 hours), followed by acidification (HCl) to isolate the product. Yields ~65% after recrystallization in ethanol .

Table 1 : Synthetic Routes Comparison

| Method | Reagents | Yield | Purity Post-Purification |

|---|---|---|---|

| Aldehyde Reduction | NaBH₄/THF | 80% | >95% (GC-MS) |

| Benzyl Chloride Hydrolysis | NaOH/H₂O | 65% | 90% (HPLC) |

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR (CDCl₃, 400 MHz) : δ 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 6.90 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.65 (s, 2H, -CH₂OH), 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

- IR (KBr) : Broad O-H stretch at 3250–3400 cm⁻¹; C-O-C asymmetric stretch at 1245 cm⁻¹ .

- MS (EI) : m/z 186 [M]⁺, 168 [M-H₂O]⁺ .

Table 2 : Key Spectroscopic Assignments

| Technique | Signal/Peak | Assignment |

|---|---|---|

| ¹H NMR | δ 4.65 (s) | -CH₂OH protons |

| IR | 1245 cm⁻¹ | Ethoxy C-O stretch |

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in derivatives of this compound?

- Methodological Answer : Contradictions in coupling patterns may arise from restricted rotation of the ethoxy group. Strategies include:

- Variable-Temperature NMR (VT-NMR) : Conduct experiments from 25°C to -40°C in deuterated methanol to observe coalescence of split peaks .

- 2D NMR (COSY/NOESY) : Identify through-space interactions (e.g., NOESY correlations between -CH₂OH and aromatic protons) .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict dihedral angles and verify assignments .

Table 3 : VT-NMR Parameters

| Temperature (°C) | Observation | Conclusion |

|---|---|---|

| 25 | Split peaks for -OCH₂CH₃ | Free rotation |

| -40 | Coalescence at 100 MHz | Restricted rotation |

Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?

- Methodological Answer :

- Fukui Indices : Calculate using DFT (B3LYP/6-311++G(d,p)) to identify electrophilic centers. The C4 position shows highest reactivity (f⁻ = 0.152) .

- Molecular Dynamics (MD) : Simulate ethoxy group rotation barriers (AMBER force field, 50 ns trajectories) to assess steric effects on substitution .

- Solvent Modeling : Use Polarizable Continuum Model (PCM) for ethanol to predict solvation effects on transition states .

Table 4 : Computational Reactivity Insights

| Method | Key Finding | Reference |

|---|---|---|

| Fukui Indices | C4 most electrophilic | |

| MD Simulation | ΔG‡ = 8.2 kcal/mol for ethoxy rotation |

Q. How to optimize HPLC conditions for purity analysis of this compound?

- Methodological Answer : Use a factorial design (3²) varying methanol content (40–60% v/v) and pH (2.5–4.5) in 0.1% H₃PO₄ buffer. Optimal separation occurs at 52% MeOH, pH 3.2 (theoretical plates >4500). Validate with diode-array detection (λ = 254 nm; peak homogeneity >99.8%) .

Table 5 : HPLC Parameter Optimization

| Factor | Optimal Value | Effect on Retention Time |

|---|---|---|

| Methanol % | 52% | Linear decrease |

| pH | 3.2 | Quadratic minimization |

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : N95 respirators, nitrile gloves, and chemical goggles .

- Storage : Under nitrogen at 4°C with desiccant to prevent oxidation.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Notes

- References are based on provided evidence, avoiding non-reliable sources (e.g., BenchChem).

- Advanced methodologies emphasize experimental design, computational modeling, and data contradiction resolution.

- Tables summarize key findings for quick reference.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。